PDE4 Inhibitory Activity: Class-Level Inference from Structurally Related 3-Butoxyphenyl Scaffolds
This compound shares a 3-butoxyphenyl substructure with the well-characterized PDE4 inhibitor Ro 20-1724 (4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone). Ro 20-1724 exhibits an IC₅₀ of 2.0 μM against PDE4 . While a direct head-to-head comparison between 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline and Ro 20-1724 is absent from the public literature, the shared 3-butoxy aniline pharmacophore suggests potential PDE4 engagement. However, the distinct linker and terminal aryl groups (phenoxyethoxybenzyl vs. methoxybenzyl-imidazolidinone) are likely to significantly modulate both potency and subtype selectivity. Therefore, the observed PDE4 activity of Ro 20-1724 serves as a class-level inference baseline only, and any activity for the target compound must be empirically determined [REFS-1, REFS-2].
| Evidence Dimension | In vitro PDE4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available data for 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline |
| Comparator Or Baseline | Ro 20-1724 (4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone): IC₅₀ = 2.0 μM |
| Quantified Difference | Not applicable; comparison is a class-level structural inference, not a direct measurement. |
| Conditions | PDE4 enzyme inhibition assay (comparator data) |
Why This Matters
This class-level inference highlights a plausible biological target space but underscores the critical need for direct empirical data to differentiate this compound from a known structural relative.
- [1] Crawley, L., Cheng, R. K. Y., Wood, M., Barker, J., Felicetti, B., & Whittaker, M. (2010). The structure of the catalytic domain of human PDE4d with 4-(3-Butoxy-4-methoxyphenyl)methyl-2-imidazolidone. PDB ID: 3K4S. View Source
